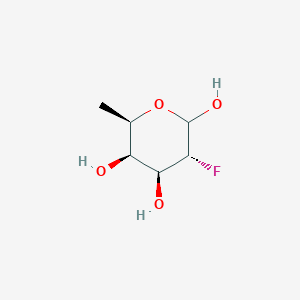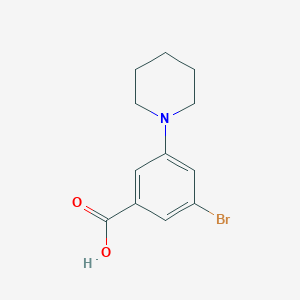
Doxorubicinol Citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxorubicinol Citrate is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer treatment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicinol Citrate typically involves the reduction of Doxorubicin. This reduction can be achieved using various reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its citrate form.
化学反応の分析
Types of Reactions
Doxorubicinol Citrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized back to a carbonyl group under specific conditions.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Doxorubicin, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
Doxorubicinol Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of anthracycline derivatives.
Biology: Researchers use it to investigate the metabolic pathways and mechanisms of action of anthracyclines.
Medicine: It is studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: this compound is used in the development of new drug formulations and delivery systems.
作用機序
Doxorubicinol Citrate exerts its effects through several mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA.
Reactive Oxygen Species Generation: It generates reactive oxygen species, leading to oxidative damage to cellular components.
類似化合物との比較
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer therapy.
Daunorubicin: Another anthracycline with similar properties but different therapeutic applications.
Epirubicin: A derivative with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
Doxorubicinol Citrate is unique due to its specific metabolic origin and distinct chemical properties. Its reduced cardiotoxicity compared to Doxorubicin makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C87H101N3O40 |
|---|---|
分子量 |
1828.7 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1 |
InChIキー |
OKUGZPMPIXEUDU-BBGQUWKESA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


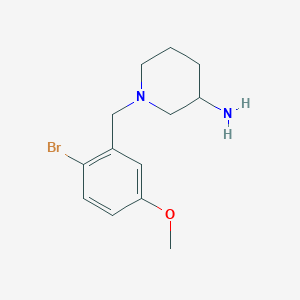
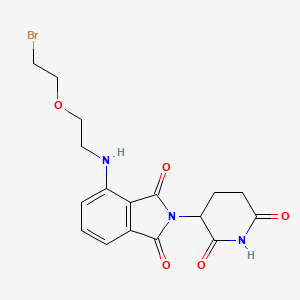
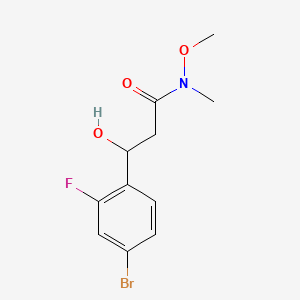

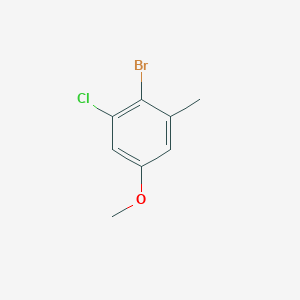
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

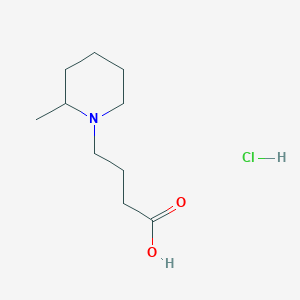
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)


